molecular formula C18H21ClN2O3S B7124244 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No.: B7124244
M. Wt: 380.9 g/mol
InChI Key: BHVURZHUZKOFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 4-methylphenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea.

Major Products Formed

    Oxidation: 1-(4-Hydroxy-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine.

    Reduction: 1-(4-Chloro-3-methoxybenzenesulfanyl)-4-(4-methylphenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
  • 1-(4-Methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine
  • 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine

Uniqueness

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is unique due to the presence of both chloro and methoxy substituents on the benzenesulfonyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-14-3-5-15(6-4-14)20-9-11-21(12-10-20)25(22,23)16-7-8-17(19)18(13-16)24-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVURZHUZKOFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.